molecular formula C17H19NO4 B5293322 2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID

2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID

Cat. No.: B5293322
M. Wt: 301.34 g/mol
InChI Key: OQHOMASXVKLHNW-UHFFFAOYSA-N
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Description

2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan ring followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the synthesis of such compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the compound.

Scientific Research Applications

2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Furan derivatives, including this compound, have shown potential in developing new pharmaceuticals due to their biological activity.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, influencing cellular processes. The benzoic acid moiety may also contribute to the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.

    Furfuryl Alcohol: Contains a furan ring with a hydroxymethyl group.

    Furan-2,5-dicarboxylic Acid: A furan derivative with two carboxylic acid groups.

Uniqueness

2-[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-AMIDO]BENZOIC ACID is unique due to its specific substitution pattern on the furan ring and the presence of the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10(2)8-12-9-14(11(3)22-12)16(19)18-15-7-5-4-6-13(15)17(20)21/h4-7,9-10H,8H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHOMASXVKLHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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